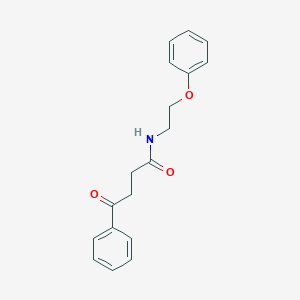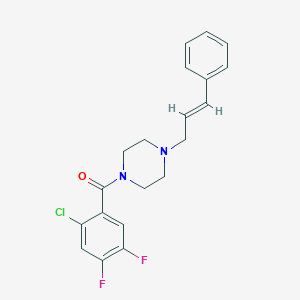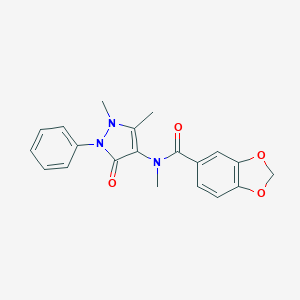![molecular formula C21H16ClN3O3S B299652 (6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE](/img/structure/B299652.png)
(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is a complex organic molecule that features a combination of benzodioxin, furan, phenyl, and triazole groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro and phenyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may involve the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of (6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE: can be compared with other triazole-containing compounds, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C21H16ClN3O3S |
|---|---|
Molekulargewicht |
425.9 g/mol |
IUPAC-Name |
3-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-5-(furan-2-yl)-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C21H16ClN3O3S/c22-16-9-14-11-26-13-28-19(14)15(10-16)12-29-21-24-23-20(18-7-4-8-27-18)25(21)17-5-2-1-3-6-17/h1-10H,11-13H2 |
InChI-Schlüssel |
IDTXLJZVIAKVEJ-UHFFFAOYSA-N |
SMILES |
C1C2=CC(=CC(=C2OCO1)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CO5)Cl |
Kanonische SMILES |
C1C2=C(C(=CC(=C2)Cl)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CO5)OCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-Methyl-2-quinoxalinyl)methyl]pyridinium](/img/structure/B299571.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299574.png)

![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299576.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B299577.png)
![4-tert-butyl-N-[3-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B299579.png)
![N~1~-BENZYL-2-({5-[HYDROXY(PHENYL)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B299580.png)
![3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B299583.png)
![N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299584.png)

![3-oxo-N-[3-(1-pyrrolidinyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B299589.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B299592.png)
